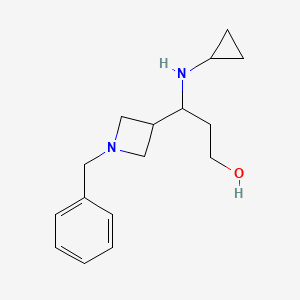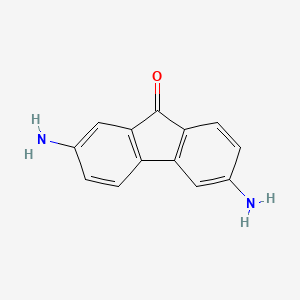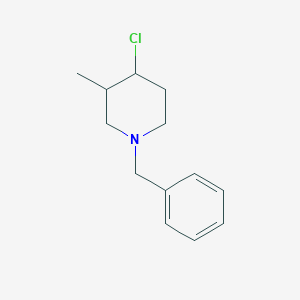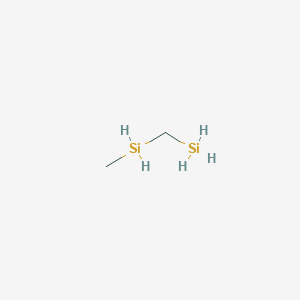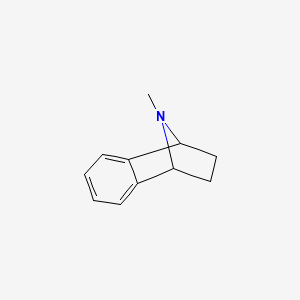
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- is an organic compound with the molecular formula C₁₁H₁₃N and a molecular weight of 159.2276 g/mol . It is also known by other names such as N-Methyl-11-aza-tricyclo(6.2.1.0(2,7))undec-2,4,6-triene . This compound is characterized by its unique structure, which includes a naphthalene ring system with an imine group and a methyl substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- typically involves the condensation of a primary amine with an aldehyde or ketone under appropriate reaction conditions . One common method involves the use of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline, which are refluxed in methanol to form the desired product . The reaction is usually carried out overnight, and the product is isolated by filtration and washing with methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale condensation reactions in controlled environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the imine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction results in amines.
Applications De Recherche Scientifique
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The compound’s effects are mediated through various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-: Similar structure but lacks the methyl substitution.
Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: Similar structure with a different substitution pattern
Uniqueness
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
55257-99-3 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
11-methyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C11H13N/c1-12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-5,10-11H,6-7H2,1H3 |
Clé InChI |
UWNOWNVIUHVGID-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


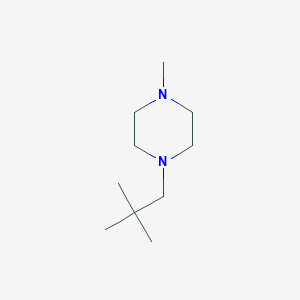
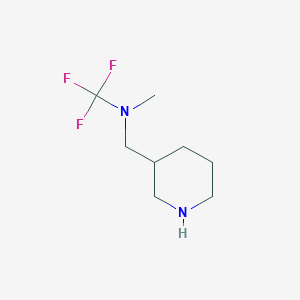
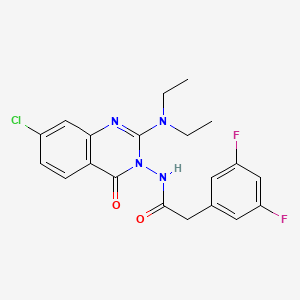
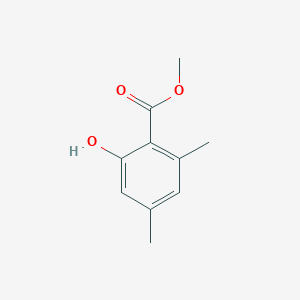
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
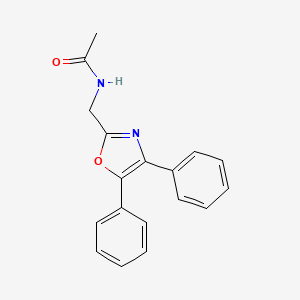
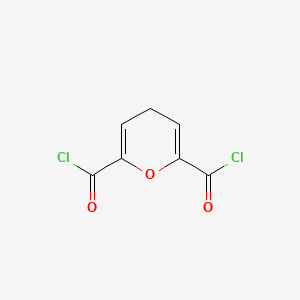
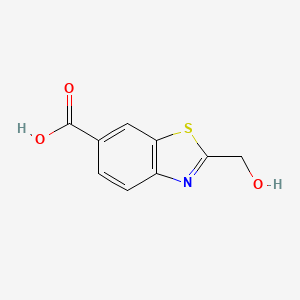

![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
